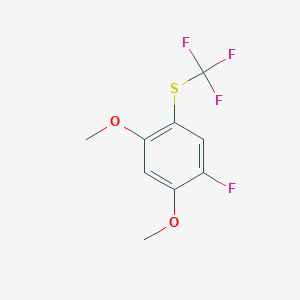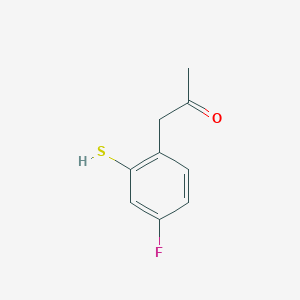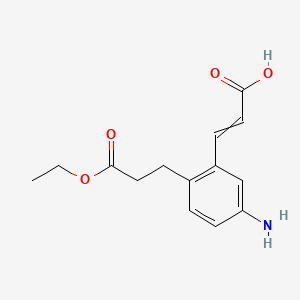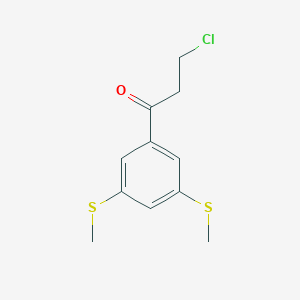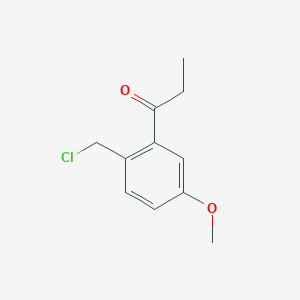
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group and a methoxyphenyl group attached to a propanone backbone
準備方法
The synthesis of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one typically involves several steps. One common method includes the chloromethylation of 5-methoxyphenylpropan-1-one. This reaction is usually carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of catalysts can significantly reduce reaction times and improve the efficiency of the synthesis.
化学反応の分析
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating various chemical compounds.
Biology: Researchers study this compound for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
作用機序
The mechanism of action of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical activities.
In biological systems, the compound may interact with cellular pathways, influencing processes such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific context and application.
類似化合物との比較
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloromethylphenyl)propan-1-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
1-(2-(Chloromethyl)-4-methoxyphenyl)propan-1-one: The position of the methoxy group can influence the compound’s properties and applications.
1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting the compound’s chemical behavior.
These comparisons help to understand the specific advantages and limitations of this compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
1-[2-(chloromethyl)-5-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChIキー |
GWKRHZZXEYKMMN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


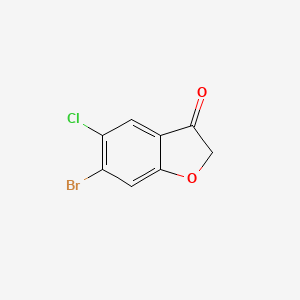
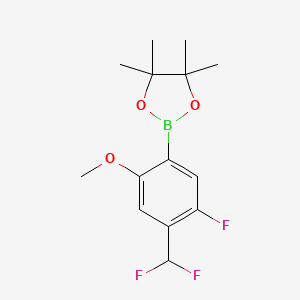

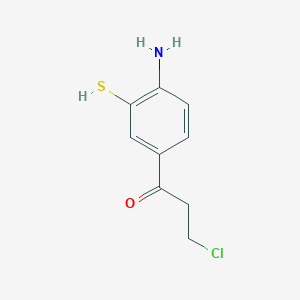
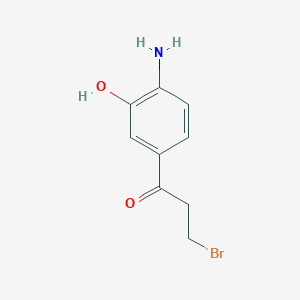
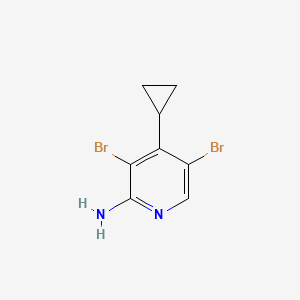

![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
